

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanethiol*

Cat. No.: *B074751*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanethiol, also known as cyclohexyl mercaptan, is a cyclic thiol with the chemical formula $C_6H_{11}SH$.^[1] It is a colorless liquid recognized by its strong and often disagreeable odor.^{[1][2]} This organosulfur compound serves as a crucial intermediate and starting material in various fields of organic synthesis. Its applications include the manufacturing of biologically active compounds such as inhibitors of prostaglandins and leukotrienes, canine COX-2 inhibitors, and phosphodiesterase inhibitors.^[3] This guide provides a comprehensive overview of the physical and chemical properties of **cyclohexanethiol**, along with relevant experimental protocols and logical workflows.

Physical Properties of Cyclohexanethiol

Cyclohexanethiol is a flammable liquid and vapor.^{[2][4]} It is sparingly soluble in water but soluble in many organic solvents, including alcohol, ether, acetone, benzene, and chloroform.^{[1][2]} The key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ S	[1] [5] [6]
Molecular Weight	116.22 g/mol	[1] [7] [8]
Appearance	Colorless liquid	[1] [2]
Odor	Strong, disagreeable, characteristic	[1] [2]
Boiling Point	158-160 °C (at 760 mmHg)	[1] [5] [9]
Melting Point	-181 °F (-118.3 °C)	[2]
Density	0.95 g/mL at 25 °C	[1] [5] [9]
Vapor Density	4.0 (Air = 1)	[2] [9]
Vapor Pressure	10 mmHg at 20 °C	[2]
Flash Point	~50 °F (~10 °C) / 43 °C (Pensky-Martens closed cup)	[2]
Refractive Index	n _{20/D} 1.493	[5] [9]
Solubility	Low solubility in water. Soluble in alcohol, ether, acetone, benzene, chloroform, and other oxygenated and chlorinated solvents.	[1] [2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **cyclohexanethiol**.

Spectroscopic Data	Details	Source(s)
Mass Spectrometry (GC-MS)	Molecular ion peak at m/z 116. Key fragments at m/z 83, 82, 67, 55, 41.	[2][10]
¹ H NMR (in CDCl ₃)	Shifts observed at approximately 2.79, 2.01, 1.75, 1.61, 1.51, 1.34, 1.31, and 1.22 ppm.	[10]
Infrared (IR) Spectrum	Data available from the NIST/EPA Gas-Phase Infrared Database.	[11][12]
UV Absorption	Maximum absorption in cyclohexane at 230 nm (log ε = 2.14).	[2]

Chemical Properties and Reactivity

Thiols, such as **cyclohexanethiol**, are the sulfur analogs of alcohols and exhibit distinct reactivity.

- Acidity: Thiols are generally more acidic than their corresponding alcohols. The sulfur atom can better stabilize the negative charge of the conjugate base (thiolate).[13]
- Oxidation: One of the most common reactions of thiols is their oxidation. Mild oxidizing agents can convert **cyclohexanethiol** into dicyclohexyl disulfide.[3] Further oxidation with stronger agents can lead to the formation of sulfonic acids.[3][13]
- Nucleophilicity: The thiolate anion, formed by deprotonating the thiol, is a potent nucleophile and can participate in various S_n2 reactions.
- Formation of Thioacetals: **Cyclohexanethiol** can react with aldehydes and ketones to form thioacetals.[13]
- Coupling Reactions: It can undergo coupling reactions with aryl halides.[3]

Experimental Protocols

Synthesis of Cyclohexanethiol

Several methods for the synthesis of **cyclohexanethiol** have been reported.

1. From Cyclohexene and Hydrogen Sulfide:

This is a common industrial method involving the addition of hydrogen sulfide to cyclohexene.

[1]

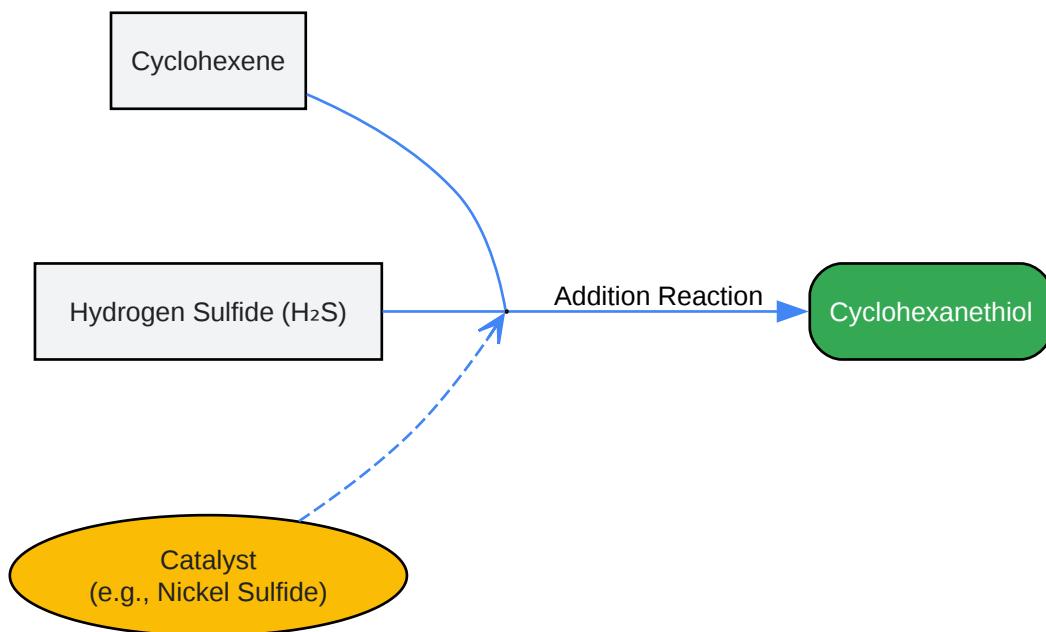
- Reactants: Cyclohexene and hydrogen sulfide.
- Catalyst: A catalyst such as nickel sulfide or cobalt molybdate on alumina may be used.[1][3]
- General Procedure: Cyclohexene is reacted with hydrogen sulfide, often in the presence of a catalyst and a promoter like carbon disulfide, under controlled temperature and pressure.[3] The reaction yields **cyclohexanethiol**, with potential byproducts like dicyclohexyl sulfide and disulfide.[3]

2. From Cyclohexanone:

Another industrial route involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.

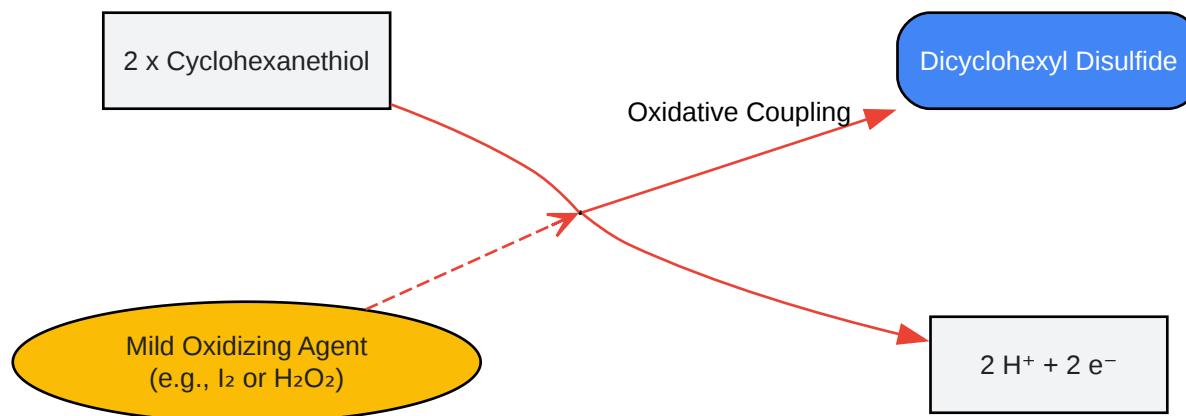
- Reactants: Cyclohexanone, hydrogen sulfide, and hydrogen gas.[1]
- Catalyst: A metal sulfide catalyst is typically employed.[1]
- Reaction: $C_6H_{10}O + H_2S + H_2 \rightarrow C_6H_{11}SH + H_2O$.[1]

3. From Cyclohexanol:


Cyclohexanethiol can be synthesized from cyclohexanol by reacting it with hydrogen sulfide.

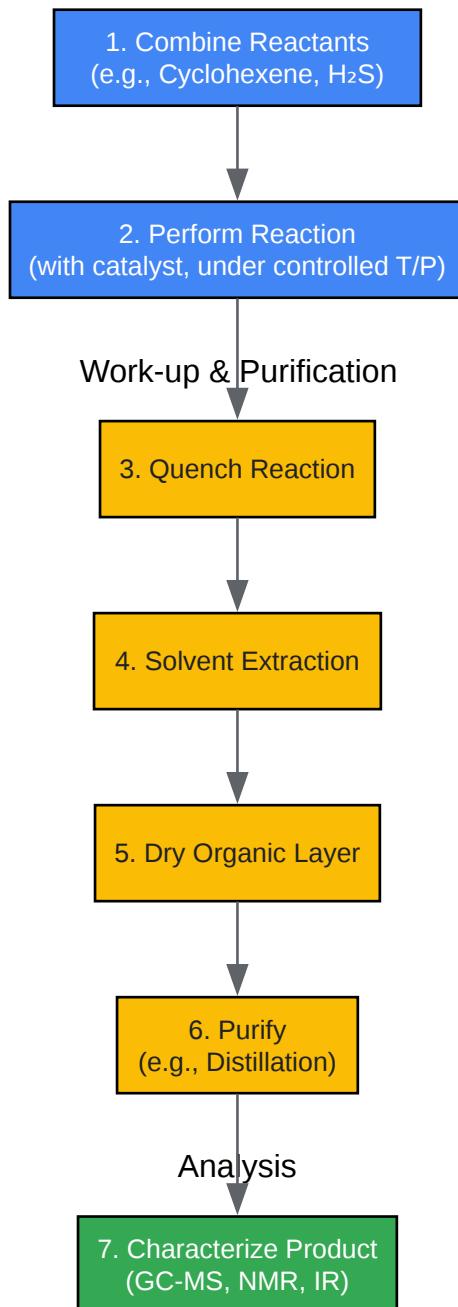
- Reactants: Cyclohexanol and hydrogen sulfide.[14]
- Catalyst: A catalyst blend containing a hydrotreating catalyst and a dehydration catalyst (e.g., alumina) is used.[3][14]

Analytical Methodologies


- Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for identifying and quantifying **cyclohexanethiol**. The retention time and the mass spectrum are used for confirmation.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the synthesized compound.[10]

Visualizations

[Click to download full resolution via product page](#)


Caption: Synthesis of **Cyclohexanethiol** from Cyclohexene.

[Click to download full resolution via product page](#)

Caption: Oxidation of **Cyclohexanethiol** to Dicyclohexyl Disulfide.

Synthesis

[Click to download full resolution via product page](#)

Caption: General Workflow for **Cyclohexanethiol** Synthesis.

Safety and Handling

Cyclohexanethiol is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is a flammable liquid and vapor.^[4] It is toxic if swallowed and harmful if inhaled.
^[4] It causes skin and serious eye irritation and may cause respiratory irritation.^[4]
- Handling: Handle under a dry protective gas in a well-ventilated area.^[4] Keep away from heat, sparks, open flames, and hot surfaces.^[4]^[7] Take precautionary measures against static discharge.^[7]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.^[4]^[7]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[7] In case of insufficient ventilation, wear suitable respiratory equipment.

Conclusion

Cyclohexanethiol is a versatile chemical with well-defined physical and chemical properties. Its synthesis and reactions are of significant interest in both industrial and academic research. A thorough understanding of its characteristics, handling procedures, and synthetic pathways is essential for its safe and effective use in the development of new materials and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanethiol - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. nextsds.com [nextsds.com]
- 5. Cyclohexanethiol [chembk.com]

- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. scbt.com [scbt.com]
- 9. Cyclohexanethiol 97 1569-69-3 [sigmaaldrich.com]
- 10. Cyclohexyl mercaptan(1569-69-3) 1H NMR spectrum [chemicalbook.com]
- 11. Cyclohexanethiol [webbook.nist.gov]
- 12. Cyclohexanethiol [webbook.nist.gov]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074751#what-are-the-physical-and-chemical-properties-of-cyclohexanethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com